Pharmacological Activity of Tizanidine Hydroxy Metabolites: A Technical Guide
Pharmacological Activity of Tizanidine Hydroxy Metabolites: A Technical Guide
The following technical guide provides an in-depth pharmacological analysis of Tizanidine and its hydroxy/oxidized metabolites. This document is structured for researchers and drug development professionals, focusing on the structural basis of activity, metabolic pathways, and experimental validation of metabolite potency.
Executive Summary
Tizanidine (5-chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiadiazole) is a centrally acting
Core Pharmacological Determination:
Current pharmacological consensus and regulatory data indicate that the hydroxy/oxidized metabolites of tizanidine (specifically Metabolites M3 and M4) are pharmacologically inactive or possess negligible affinity for
Molecular Pharmacology & Structure-Activity Relationship (SAR)[3]
To understand why the metabolites are inactive, one must analyze the pharmacophore of the parent molecule. Tizanidine derives its potency from the integrity of the 2-amino-imidazoline ring system, which mimics the endogenous catecholamine structure required for receptor binding.
The Parent: Tizanidine[2][4][5][6][7][8][9][10]
-
Mechanism: Agonist at
-adrenergic receptors (spinal/supraspinal) and I3-imidazoline binding sites. -
Affinity: Tizanidine exhibits ~20-fold higher affinity for imidazoline receptors than for
-adrenergic receptors, a trait that distinguishes it from clonidine.[3][4][5] -
Key Structural Feature: The basic imidazoline ring (pKa ~7.4) is essential for ionic interaction with the aspartate residue in the receptor's transmembrane domain.
The Metabolites: Structural Degradation
Metabolism by CYP1A2 attacks the imidazoline ring, destroying the pharmacophore.
| Metabolite Code | Chemical Name | Structural Modification | Pharmacological Status |
| Parent | Tizanidine | Intact 2-amino-imidazoline ring | Active ( |
| Metabolite 3 (M3) | Hydroxy-tizanidine / Imidazolinone | Oxidation of imidazoline ring C4/C5 to a lactam (ketone/hydroxy tautomer) | Inactive (Loss of basicity & steric fit) |
| Metabolite 4 (M4) | Guanidine derivative | Cleavage of imidazoline ring | Inactive (Loss of cyclic constraint) |
SAR Analysis:
-
M3 (Imidazolinone/Hydroxy): The introduction of a carbonyl/hydroxyl group on the imidazoline ring creates a lactam structure. This drastically reduces the basicity of the nitrogen atoms, preventing the critical protonation required for receptor binding. Furthermore, the planar lactam disrupts the steric fit within the hydrophobic pocket of the
-receptor. -
M4 (Guanidine): The rupture of the ring removes the conformational constraint. While guanidines are basic, the loss of the specific spatial arrangement provided by the imidazoline ring results in a complete loss of affinity for the I3 and
sites.
Metabolic Pathway Visualization[11]
The following diagram illustrates the CYP1A2-mediated biotransformation of Tizanidine into its major inactive metabolites.
Caption: Primary metabolic pathway of Tizanidine mediated by CYP1A2, leading to the formation of pharmacologically inactive oxidized (M3) and cleaved (M4) metabolites.
Experimental Protocols for Validation
For researchers needing to empirically verify the inactivity of these metabolites (e.g., for new derivative development or safety filings), the following workflows are recommended.
Synthesis & Isolation of Metabolites
Since M3 and M4 are not always commercially available as standards, they must often be synthesized or isolated.
Protocol: Oxidative Synthesis of M3 (Imidazolinone)
-
Starting Material: Tizanidine free base.
-
Reagent: Potassium permanganate (
) or mild oxidation with Ruthenium tetroxide ( ) in biphasic solvent (CCl4/Water). -
Reaction: Stir at room temperature for 2-4 hours. The oxidation targets the benzylic-like carbons of the imidazoline ring.
-
Purification: Flash column chromatography (Silica gel; Mobile phase: CHCl3:MeOH 9:1).
-
Validation: Verify structure via
-NMR (Loss of methylene protons on imidazoline ring) and LC-MS (M+16 mass shift).
In Vitro Binding Assay (Radioligand Displacement)
To confirm the lack of affinity (
Materials:
-
Receptor Source: Rat cerebral cortex membranes or CHO cells expressing human
-AR. -
Radioligand:
-Clonidine (Agonist) or -RX821002 (Antagonist). -
Test Compounds: Tizanidine (Control), M3, M4.
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-sucrose buffer; centrifuge at 1,000 x g (discard pellet), then 40,000 x g to pellet membranes. Resuspend in binding buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation:
-
Mix 100
L membrane suspension. -
Add 50
L -Ligand (~1-2 nM final). -
Add 50
L Test Compound (Concentration range: to M). -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Displacement vs. Log[Concentration]. Calculate
and derive using the Cheng-Prusoff equation.-
Expected Result: Tizanidine
nM. Metabolites M3/M4 nM (Inactive).
-
Clinical & Toxicological Implications
The pharmacological inactivity of tizanidine metabolites shifts the safety focus entirely to the pharmacokinetics of the parent drug.
The CYP1A2 Interaction Risk
Because the metabolites are inactive, "metabolic shunting" (where blocking one pathway forces the drug down another) is not the risk. The risk is bioaccumulation of the parent .
-
Inhibitors: Ciprofloxacin (strong CYP1A2 inhibitor) or Fluvoxamine can increase Tizanidine plasma AUC by 10-fold to 33-fold .
-
Consequence: Since M3/M4 are inactive, they do not buffer the effect. The patient experiences massive hypotension and sedation due to the parent drug.
Renal Impairment
-
Metabolites M3 and M4 are renally excreted.
-
In severe renal failure, these metabolites accumulate.
-
Clinical Pearl: Even though they accumulate, their lack of affinity means they do not contribute to the extended duration of action seen in renal patients. The prolonged effect in renal failure is due to the reduced clearance of the parent drug (which is also partly renally cleared) and potential re-conversion or enterohepatic recirculation, not metabolite activity.
References
-
FDA Center for Drug Evaluation and Research. (2002). Clinical Pharmacology and Biopharmaceutics Review: Zanaflex (Tizanidine Hydrochloride). Application No. 20-397/S-015. Link
-
Granfors, M. T., Backman, J. T., & Neuvonen, P. J. (2004). Ciprofloxacin greatly increases concentrations and hypotensive effect of tizanidine by inhibiting its cytochrome P450 1A2-mediated presystemic metabolism. Clinical Pharmacology & Therapeutics, 76(6), 598-606. Link
- Koch, P., Hurni, H. R., & Moser, H. (1989). Tizanidine: A review of its pharmacology, clinical efficacy and tolerability in the management of spasticity associated with cerebral and spinal disorders. Drugs, 37(1), 435-452.
-
Muramatsu, I., & Kigoshi, S. (1992).[5] Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors.[2][3][4][5] Japanese Journal of Pharmacology, 59(4), 457-459.[5] Link
-
Shellenberger, M. K., Groves, L., & Shah, J. (1999). A controlled pharmacokinetic evaluation of tizanidine and baclofen at steady state. Drug Metabolism and Disposition, 27(2), 201-204. Link
Sources
- 1. Tizanidine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Involvement of imidazoline receptors in the centrally acting muscle-relaxant effects of tizanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
